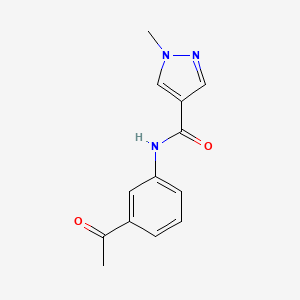

N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Descripción

The exact mass of the compound N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is 243.100776666 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9(17)10-4-3-5-12(6-10)15-13(18)11-7-14-16(2)8-11/h3-8H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJQLQHPLIWDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In vitro biological activity of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

An In-Depth Technical Guide to the In Vitro Biological Activity of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Introduction

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, renowned for its diverse biological activities.[1][2] Derivatives of this core structure have been successfully developed as potent agents against a wide array of diseases and pests, demonstrating activities ranging from antimicrobial and antifungal to anticancer and anti-inflammatory.[1][3][4] The versatility of the pyrazole ring, coupled with the chemical stability and hydrogen bonding capabilities of the carboxamide linkage, allows for fine-tuning of molecular properties to achieve desired biological effects. This has led to the development of numerous commercialized products, including fungicides that inhibit succinate dehydrogenase and kinase inhibitors for cancer therapy.[5][6]

This guide focuses on the hypothetical in vitro biological activity of a specific derivative, N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. While specific experimental data for this compound is not publicly available, its structural features suggest a strong potential for a range of biological effects commonly observed in this chemical class. This document will, therefore, serve as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of this and similar novel pyrazole carboxamides. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of potential outcomes, all grounded in the established literature for this compound class.

I. Antiproliferative and Cytotoxic Activity Assessment

A primary and crucial step in the evaluation of novel compounds intended for therapeutic use, particularly in oncology, is the assessment of their antiproliferative and cytotoxic effects.[7] These assays determine a compound's ability to inhibit cell growth or induce cell death, providing a foundational understanding of its potential as an anticancer agent.[7]

A. Rationale for Cytotoxicity Screening

The initial screening of a novel compound like N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide across a panel of cancer cell lines is essential to identify potential therapeutic indications and to understand its spectrum of activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which in most cases, is directly proportional to the number of viable cells.[8][9]

B. Experimental Protocol: MTT Assay for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the test compound.

1. Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media and allow them to adhere overnight.[10]

2. Compound Preparation and Treatment:

-

Prepare a stock solution of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution to create a range of working concentrations.

-

Add the diluted compound to the appropriate wells, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like cisplatin).[11]

3. Incubation and Assay:

-

Incubate the treated plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

C. Hypothetical Data Presentation

| Cell Line | IC50 (µM) of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide | IC50 (µM) of Cisplatin (Control) |

| A549 (Lung) | 8.5 ± 0.9 | 9.1 ± 1.1[11] |

| MCF-7 (Breast) | 12.3 ± 1.5 | 11.5 ± 1.3[11] |

| HCT116 (Colon) | 6.8 ± 0.7 | 10.2 ± 1.2 |

D. Visualizing the Experimental Workflow

Caption: Workflow for determining the IC50 of a novel compound using the MTT assay.

II. Kinase Inhibition Profiling

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in the core of potent kinase inhibitors.[10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[12] Therefore, evaluating the inhibitory activity of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide against a panel of relevant kinases is a logical next step.

A. Rationale for Kinase Inhibition Assays

Given the structural similarities to known kinase inhibitors, it is plausible that our topic compound targets one or more kinases.[12][13][14] An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, can quantify the compound's ability to inhibit the enzymatic activity of specific kinases. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

B. Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the procedure for assessing the inhibitory effect of the compound on a specific kinase (e.g., a Cyclin-Dependent Kinase or Janus Kinase).[10][15]

1. Reagent Preparation:

-

Prepare the kinase, substrate, and ATP in a kinase reaction buffer.

-

Prepare serial dilutions of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide in the same buffer.

2. Kinase Reaction:

-

In a 96-well plate, add the kinase and the test compound at various concentrations.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate at room temperature for 1 hour.

3. ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

C. Hypothetical Kinase Inhibition Data

| Kinase Target | IC50 (µM) of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide |

| CDK2/Cyclin A | 2.5 ± 0.3 |

| JAK2 | 5.8 ± 0.6 |

| JNK3 | 1.2 ± 0.2 |

D. Visualizing a Potential Signaling Pathway

Many pyrazole derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[10] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

Caption: Potential inhibition of the CDK2 pathway leading to cell cycle arrest.

III. Antimicrobial and Antifungal Activity Screening

The pyrazole carboxamide scaffold is also prevalent in compounds with significant antimicrobial and antifungal properties.[1][3][4][16] Therefore, an evaluation of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide against a panel of pathogenic bacteria and fungi is warranted.

A. Rationale for Antimicrobial/Antifungal Assays

The agar well-diffusion method is a standard and straightforward technique for initial screening of antimicrobial activity.[3] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, indicated by a zone of inhibition. For more quantitative data, a broth microdilution assay can be performed to determine the minimum inhibitory concentration (MIC).

B. Experimental Protocol: Agar Well-Diffusion Assay

1. Media and Inoculum Preparation:

-

Prepare sterile Mueller-Hinton agar for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud Dextrose agar for fungi (e.g., Candida albicans).

-

Prepare a standardized microbial inoculum (0.5 McFarland standard).

2. Assay Procedure:

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Evenly spread the microbial inoculum over the surface of the agar.

-

Create uniform wells in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

-

Include a solvent control and a positive control (e.g., ampicillin for bacteria, fluconazole for fungi).

3. Incubation and Measurement:

-

Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well.

C. Hypothetical Antimicrobial/Antifungal Data

| Test Organism | Zone of Inhibition (mm) with N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Staphylococcus aureus | 18 |

| Escherichia coli | 14 |

| Candida albicans | 16 |

D. Visualizing the Assay Workflow

Caption: Workflow for the agar well-diffusion antimicrobial assay.

Conclusion

This technical guide provides a comprehensive framework for the in vitro biological evaluation of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. Based on the well-documented activities of the pyrazole carboxamide class of compounds, we have outlined detailed protocols for assessing its potential antiproliferative, kinase inhibitory, and antimicrobial activities. The experimental designs and rationales provided herein are grounded in established scientific literature and are intended to guide researchers in the systematic characterization of this and other novel chemical entities. The successful execution of these assays will provide critical insights into the compound's mechanism of action and its potential for further development as a therapeutic or agrochemical agent.

References

- Al-Abdullah, E. S. (2011).

-

Yuan, Y., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. [Link]

-

Li, J., et al. (2019). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society. [Link]

-

Li, Y., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

- Chakraborty, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Source not further specified].

-

Wang, X., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity. [Link]

-

Patel, A., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical, Biological and Physical Sciences. [Link]

- Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cellular and Molecular Pharmacology.

-

Abdel-Ghani, T. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]

-

El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

- BenchChem. (2025). Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.

-

Al-Ghorbani, M., et al. (2022). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

- BenchChem. (2025). Cytotoxicity assays for novel compounds synthesized from Benzyl (4-iodocyclohexyl)

-

[No authors listed]. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. International Journal of Molecular Sciences. [Link]

-

[No authors listed]. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

- Dhaduk, M. F., et al. (2022).

-

Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

- Patel, A. B., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

-

Li, Y., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules. [Link]

-

Fun, H.-K., et al. (2010). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Li, Y., et al. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules. [Link]

-

Liu, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]

-

Nishida, H., et al. (2003). Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. Chemical & Pharmaceutical Bulletin. [Link]

-

Fun, H.-K., et al. (2010). 3-Acetyl-5-methyl-1-(4-methyl-phen-yl)-1H-pyrazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Zhang, W., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. omicsonline.org [omicsonline.org]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 16. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole carboxamide scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1][2] This guide details the chemical identity, structural features, and key physicochemical parameters of the title compound. It also outlines detailed protocols for its synthesis and analytical characterization, providing a foundational resource for researchers working with this and related molecular entities.

Chemical Identity and Structure

N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound featuring a central 1-methyl-pyrazole ring linked to a 3-acetylphenyl group via a carboxamide bridge.

Molecular Structure:

Caption: Chemical structure of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 243.26 g/mol |

| Canonical SMILES | CC(=O)c1cccc(c1)NC(=O)c2cnn(c2)C |

| InChI | InChI=1S/C13H13N3O2/c1-9(17)10-4-3-5-11(8-10)15-13(18)12-7-16(2)14-6-12/h3-8H,1-2H3,(H,15,18) |

| InChIKey | (adapted from BTBPFQINNMDCQZ-UHFFFAOYSA-N) |

| CAS Number | Not available |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Melting Point (°C) | 140-180 (estimated) | Based on related pyrazole carboxamides[3] |

| Boiling Point (°C) | > 400 (decomposes) | Estimation |

| logP (o/w) | 1.5 - 2.5 | Estimation based on analogs[4] |

| Aqueous Solubility | Poorly soluble | General characteristic of pyrazole derivatives[5] |

| pKa (most acidic) | ~14 (amide N-H) | Estimation |

| pKa (most basic) | ~1.5 (pyrazole N) | Estimation |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 | |

| Topological Polar Surface Area (TPSA) | 67.2 Ų |

Synthesis and Purification

The synthesis of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide can be achieved through a multi-step process, which is a common strategy for preparing pyrazole carboxamide derivatives.[1] The general synthetic approach involves the formation of the pyrazole-4-carboxylic acid core followed by an amidation reaction.

Synthetic Workflow:

Sources

An In-depth Technical Guide to Elucidating the Target Binding Affinity of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and antifungal properties. This guide focuses on a specific analogue, N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, providing a comprehensive framework for identifying its molecular target and quantifying its binding affinity. While direct binding data for this specific compound is not extensively published, the known activities of structurally related molecules strongly suggest protein kinases as a primary target class. This document, therefore, presents a detailed roadmap for investigating the interaction of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with a hypothesized target, Aurora Kinase A, a critical regulator of mitosis and a validated target in oncology.[1][2] We will detail the experimental workflows for three orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a fluorescence-based method, the Fluorescence Polarization (FP) assay. For each technique, we provide a rationale for its application, a detailed step-by-step protocol, and guidance on data analysis and interpretation. This guide is intended to equip researchers with the necessary knowledge and practical insights to rigorously characterize the binding properties of this and other novel small molecule inhibitors.

Introduction: The Therapeutic Potential of Pyrazole-4-Carboxamides and Target Hypothesis

The pyrazole-4-carboxamide core is a versatile pharmacophore found in numerous clinically relevant molecules. The biological activity of these compounds is largely dictated by the nature of the substituents on the pyrazole and carboxamide moieties. A significant body of research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Given the structural features of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, it is reasonable to hypothesize that its biological activity is mediated through the inhibition of one or more protein kinases. Numerous studies have highlighted the efficacy of pyrazole-4-carboxamide derivatives as inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of cell division.[1][2] In particular, Aurora Kinase A (AURKA) is frequently overexpressed in a variety of human cancers and its inhibition has been shown to induce cell cycle arrest and apoptosis in tumor cells.[5][6] Therefore, for the purposes of this technical guide, we will proceed with the hypothesis that Aurora Kinase A is a primary molecular target for N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide.

The following sections will provide a detailed experimental framework to test this hypothesis by quantifying the binding affinity of the compound to recombinant human Aurora Kinase A.

The Aurora Kinase A Signaling Pathway

Aurora Kinase A is a central node in the regulation of mitosis. Its activity is tightly controlled throughout the cell cycle, peaking during the G2/M transition. AURKA is involved in centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[5][6] Its overexpression can lead to genomic instability and tumorigenesis. Understanding the context of AURKA's function is crucial for interpreting the cellular consequences of its inhibition.

Figure 1: A simplified diagram of the Aurora Kinase A signaling pathway and the hypothesized point of intervention for N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide.

Experimental Workflows for Determining Binding Affinity

To robustly characterize the binding of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide to Aurora Kinase A, it is essential to employ multiple orthogonal techniques. This approach provides a more comprehensive understanding of the interaction and helps to validate the findings. The following sections detail the protocols for three widely used and powerful methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Figure 2: An overview of the experimental workflow for determining the binding affinity of the compound to its target using orthogonal biophysical methods.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte (in this case, our compound) to a ligand (Aurora Kinase A) immobilized on a sensor surface in real-time.[7] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of both the kinetics (association rate, k_on, and dissociation rate, k_off) and the affinity (dissociation constant, K_d) of the interaction.

Step-by-Step SPR Protocol

Materials:

-

SPR instrument (e.g., Biacore T200)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human Aurora Kinase A (high purity)

-

N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide (stock solution in 100% DMSO)

-

SPR running buffer (e.g., HBS-EP+, pH 7.4)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

-

Ligand Immobilization:

-

Dilute Aurora Kinase A to a concentration of 20 µg/mL in the immobilization buffer.

-

Inject the diluted kinase over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

A reference flow cell should be prepared similarly but without the injection of the kinase to serve as a negative control for non-specific binding.

-

-

Analyte Binding Analysis:

-

Prepare a serial dilution of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide in running buffer containing a final DMSO concentration matched to the highest compound concentration (typically ≤ 1%).

-

Inject the compound dilutions over both the kinase-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).

-

Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

-

Perform a regeneration step if necessary to remove any remaining bound compound (e.g., a short pulse of a low pH buffer).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).[2]

-

Data Presentation

| Parameter | Value |

| k_on (M⁻¹s⁻¹) | e.g., 1.5 x 10⁵ |

| k_off (s⁻¹) | e.g., 3.0 x 10⁻³ |

| K_d (nM) | e.g., 20 |

Table 1: Example of SPR data summary for the interaction of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with Aurora Kinase A.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[9][10] In an ITC experiment, a solution of the ligand (our compound) is titrated into a solution of the protein (Aurora Kinase A) in a sample cell. The resulting heat changes are measured and plotted against the molar ratio of ligand to protein.

Rationale: ITC is considered the gold standard for characterizing binding thermodynamics as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_d), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11]

Step-by-Step ITC Protocol

Materials:

-

Isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC)

-

Recombinant human Aurora Kinase A (high purity, concentrated)

-

N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide (stock solution in 100% DMSO)

-

ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

-

Sample Preparation:

-

Dialyze the Aurora Kinase A protein extensively against the ITC buffer to ensure buffer matching.

-

Prepare the compound solution by diluting the DMSO stock into the final dialysis buffer. The final DMSO concentration should be identical in both the protein and compound solutions.

-

Degas both the protein and compound solutions immediately before use.

-

-

ITC Experiment Setup:

-

Load the sample cell with Aurora Kinase A at a concentration of approximately 10-20 µM.

-

Load the injection syringe with the compound at a concentration 10-15 times that of the protein (e.g., 150-300 µM).

-

Set the experimental temperature (e.g., 25 °C) and stirring speed.

-

-

Titration:

-

Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the system to return to baseline.

-

-

Control Experiment:

-

Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Integrate the area of each injection peak to determine the heat change.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K_d, n, and ΔH.[12] The change in entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(K_a) and K_a = 1/K_d.

-

Data Presentation

| Thermodynamic Parameter | Value |

| K_d (nM) | e.g., 25 |

| n (stoichiometry) | e.g., 0.98 |

| ΔH (kcal/mol) | e.g., -8.5 |

| TΔS (kcal/mol) | e.g., -1.2 |

| ΔG (kcal/mol) | e.g., -9.7 |

Table 2: Example of ITC data summary for the interaction of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with Aurora Kinase A.

Fluorescence Polarization (FP) Assay

Principle: FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13] A small fluorescently labeled ligand (a "tracer" or "probe") will tumble rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein, its rotation is slowed, leading to an increase in polarization.

Rationale: FP is a homogeneous assay that is well-suited for high-throughput screening and for determining the binding affinity of unlabeled compounds in a competition format.[14]

Step-by-Step FP Protocol (Competition Assay)

Materials:

-

Fluorescence polarization plate reader

-

Low-volume, black 384-well plates

-

Recombinant human Aurora Kinase A

-

A fluorescently labeled tracer that binds to the ATP-binding site of Aurora Kinase A (e.g., a Bodipy-labeled ATP-competitive inhibitor)

-

N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

-

FP assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.5)

Procedure:

-

Assay Optimization:

-

Determine the K_d of the fluorescent tracer for Aurora Kinase A by titrating the kinase against a fixed concentration of the tracer.

-

For the competition assay, use a concentration of Aurora Kinase A and tracer that gives a robust signal and is at or below the K_d of the tracer.

-

-

Competition Binding:

-

Prepare a serial dilution of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide in assay buffer.

-

In the wells of the microplate, combine the fixed concentrations of Aurora Kinase A and the fluorescent tracer.

-

Add the serially diluted compound to the wells.

-

Include controls for 100% binding (kinase + tracer, no compound) and 0% binding (tracer only).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that displaces 50% of the bound tracer).

-

Convert the IC₅₀ value to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [Tracer]/K_d_tracer).[15]

-

Data Presentation

| Parameter | Value |

| Tracer K_d (nM) | e.g., 15 |

| Compound IC₅₀ (nM) | e.g., 50 |

| Compound K_i (nM) | e.g., 28 |

Table 3: Example of FP competition assay data summary for N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide.

Troubleshooting and Best Practices

-

Compound Solubility: Ensure the compound is fully soluble in the assay buffer at all concentrations tested. DMSO concentration should be kept low and consistent across all samples.

-

Protein Quality: Use highly pure and active protein. Protein aggregation can significantly affect the results of all three techniques.[16]

-

Buffer Matching: In ITC, precise buffer matching between the cell and syringe is critical to minimize large heats of dilution.[10]

-

Non-Specific Binding: In SPR, non-specific binding can be minimized by optimizing the immobilization density, using a reference flow cell, and adding a small amount of surfactant to the running buffer.[17]

-

Assay Controls: Always include appropriate positive and negative controls in your experiments to ensure the validity of your results.[1]

Conclusion

This technical guide provides a comprehensive and practical framework for determining the target binding affinity of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. By hypothesizing Aurora Kinase A as a primary target based on the known activities of related compounds, we have outlined detailed, step-by-step protocols for three orthogonal and robust biophysical techniques: SPR, ITC, and FP. The successful execution of these experiments will provide a wealth of information on the binding kinetics, thermodynamics, and affinity of the compound, which is essential for its further development as a potential therapeutic agent. The principles and methodologies described herein are broadly applicable to the characterization of other small molecule-protein interactions, serving as a valuable resource for researchers in drug discovery and development.

References

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. (2024). [Link]

-

Biochemical assays for kinase activity detection. Celtarys. (2025). [Link]

-

Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Malvern Panalytical. (2019). [Link]

-

Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. (2018). [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. (2008). [Link]

-

UNDERSTANDING SPR DATA. CACHE. (n.d.). [Link]

-

Troubleshooting guide for Isothermal Titration Calorimetry. (2011). [Link]

-

Surface Plasmon Resonance Troubleshooting. Bitesize Bio. (2025). [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. (2025). [Link]

-

Evaluation and Minimization of Uncertainty in ITC Binding Measurements. PMC. (2014). [Link]

-

ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLOS ONE. (2017). [Link]

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. (2008). [Link]

-

ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PMC. (2017). [Link]

-

Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. PMC. (2018). [Link]

-

Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH. (n.d.). [Link]

-

Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. (2021). [Link]

-

Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. IUCr Journals. (1998). [Link]

-

For Fluorescence-Based Competitive Binding Assays. (2004). [Link]

-

Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. (2014). [Link]

-

Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. (2018). [Link]

-

Aurora Kinase Signaling Pathway. Creative Diagnostics. (n.d.). [Link]

-

Surface Plasmon Resonance (SPR) Troubleshooting Guide. iLab. (n.d.). [Link]

-

Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. PMC. (2018). [Link]

-

Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. (n.d.). [Link]

-

Biggest Challenges Encountered When Doing SPR Experiments. Nicoya. (2015). [Link]

-

The structure and expression of Aurora-A kinase. ResearchGate. (n.d.). [Link]

-

Can somebody look at this ITC data (protein-peptide titration) and give me some troubleshooting tips? ResearchGate. (2018). [Link]

-

Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. (2014). [Link]

-

A new genre of fluorescence recovery assay to evaluate polo-like kinase 1 ATP-competitive inhibitors. RSC Publishing. (2020). [Link]

-

Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Harvard DASH. (n.d.). [Link]

-

Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. (n.d.). [Link]

-

Setup of the fluorescence polarization (FP) based binding assay. ResearchGate. (n.d.). [Link]

-

Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. (n.d.). [Link]

-

Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. (2005). [Link]

-

Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. SpringerLink. (n.d.). [Link]

-

Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. (n.d.). [Link]

-

Isothermal Titration Calorimetry ITC. protocols.io. (2025). [Link]

-

Schematic diagram representing the Aurora A, B, & C kinases domains. ResearchGate. (n.d.). [Link]

-

Isothermal titration calorimetry. CureFFI.org. (2016). [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. (2025). [Link]

-

FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. (n.d.). [Link]

-

The structure of C290A:C393A Aurora A provides structural insights into kinase regulation. IUCr. (n.d.). [Link]

-

Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2. eLife. (2014). [Link]

-

Assessing small molecule kinetics and affinity through SPR screening. News-Medical.net. (2023). [Link]

-

Biacore™ systems in small molecule drug discovery. Cytiva. (n.d.). [Link]

Sources

- 1. Best Practices for Implementing Kinase Assays in Research - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]

- 2. cache-challenge.org [cache-challenge.org]

- 3. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 12. Isothermal titration calorimetry [cureffi.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. nanomicronspheres.com [nanomicronspheres.com]

- 15. websites.umich.edu [websites.umich.edu]

- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 17. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]

Toxicity and Safety Profile of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide: A Preclinical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Toxicology & DMPK Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide belongs to the pyrazole-4-carboxamide class—a highly privileged scaffold in modern medicinal chemistry and agrochemistry. Derivatives of this class have demonstrated potent biological activities, ranging from succinate dehydrogenase (SDH) inhibition in fungicides to the modulation of human kinases, Wnt/β-catenin signaling, and protein arginine methyltransferases (e.g., PRMT5)[1][2].

While the pyrazole-4-carboxamide core generally exhibits a favorable safety profile with low acute toxicity[1], the introduction of the 3-acetylphenyl moiety introduces specific metabolic liabilities. This whitepaper provides an in-depth technical analysis of the structural toxicology, predicted off-target liabilities, and the self-validating experimental protocols required to establish a robust Investigational New Drug (IND)-enabling safety profile for this compound.

Structural Toxicology & Pharmacophore Analysis

Understanding the causality behind the toxicity of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide requires deconstructing its molecular architecture:

-

The 1-methyl-1H-pyrazole-4-carboxamide Core: This rigid, planar system is an excellent hydrogen-bond donor/acceptor pair. While this drives target affinity, it also increases the risk of off-target binding to the hinge regions of unintended mammalian kinases or cytochrome P450 (CYP) enzymes.

-

The 3-Acetylphenyl Moiety: The acetyl group is highly susceptible to phase I metabolism. Carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) rapidly reduce the acetyl group to a secondary alcohol. While usually a detoxification pathway, this can alter the physicochemical properties of the molecule, potentially leading to prolonged tissue retention or unexpected pharmacodynamics.

Predicted Metabolic Biotransformation

Figure 1: Primary phase I and phase II metabolic pathways of the target compound.

Mechanistic Toxicity & Off-Target Profiling

Mitochondrial Toxicity (SDH Cross-Reactivity)

Pyrazole carboxamides are historically known as potent inhibitors of fungal complex II (succinate dehydrogenase)[1]. A critical safety liability in mammalian systems is the potential cross-reactivity with human mitochondrial complex II. Inhibition here leads to the uncoupling of oxidative phosphorylation, reactive oxygen species (ROS) generation, and subsequent hepatotoxicity.

Cardiotoxicity (hERG Inhibition)

Compounds containing substituted anilines and rigid heterocyclic cores often run the risk of trapping within the central cavity of the Kv11.1 (hERG) potassium channel. Previous studies on related 5-aminopyrazole-4-carboxamide derivatives have highlighted the necessity of rigorous hERG patch-clamp assays to rule out QT prolongation[3].

Preclinical Safety Evaluation Protocols

To build a trustworthy and self-validating safety profile, the following mechanistic assays must be executed. I have designed these protocols to not only identify toxicity but to isolate the causality of the toxic event.

Protocol 3.1: Mitochondrial Toxicity Assessment (Glu/Gal Assay)

Rationale: Mammalian cells grown in high-glucose media generate ATP primarily through glycolysis, masking mitochondrial damage. By forcing cells to grow in galactose, they become entirely reliant on oxidative phosphorylation. A shift in IC50 between the two conditions definitively isolates mitochondrial toxicity from general cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in 96-well opaque-walled plates at a density of 1×104 cells/well.

-

Media Conditioning: Prepare two parallel sets of plates. Maintain Set A in DMEM containing 25 mM Glucose. Maintain Set B in DMEM lacking glucose, supplemented with 10 mM Galactose.

-

Adaptation: Incubate both sets for 24 hours at 37°C, 5% CO₂ to allow metabolic adaptation.

-

Compound Dosing: Treat cells with a 10-point serial dilution of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide (ranging from 0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control and Rotenone (10 µM) as a positive control.

-

Incubation: Incubate for 48 hours.

-

Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

-

Data Analysis: Measure luminescence. Calculate the IC50 for both conditions.

-

Validation Metric: An IC50(Glucose) / IC50(Galactose) ratio > 3.0 confirms compound-induced mitochondrial toxicity.

-

Protocol 3.2: Reactive Metabolite Trapping (GSH Assay)

Rationale: The oxidation of the pyrazole ring or the phenyl moiety by CYP450 enzymes can generate reactive electrophiles (e.g., epoxides or quinone imines) that covalently bind to cellular proteins, causing idiosyncratic toxicity. Glutathione (GSH) trapping identifies these transient species[2].

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a reaction mixture containing 10 µM of the test compound, 1 mg/mL human liver microsomes (HLM), and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

-

Reaction Phase: Incubate for exactly 60 minutes at 37°C with gentle shaking.

-

Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

-

Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Perform a neutral loss scan for 129 Da (characteristic of the γ -glutamyl moiety cleavage) to detect and structurally elucidate any GSH adducts.

In Vivo Safety & IND-Enabling Workflow

Once in vitro safety is established, the compound must progress through a tiered in vivo evaluation. Pyrazole-4-carboxamides generally show favorable bioavailability and moderate half-lives, but high doses (>300 mg/kg) can induce transient liver hypertrophy[1][3].

Figure 2: Tiered preclinical safety and toxicology workflow for lead advancement.

Quantitative Safety Data Summary

Based on class-wide toxicological data for pyrazole-4-carboxamides and substituted anilines[1][2][3][4], the table below outlines the target safety thresholds required for N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide to successfully pass preclinical gating.

| Toxicological Parameter | Assay / Model | Target Threshold | Expected Class Range |

| General Cytotoxicity | HepG2 / HEK293T (IC50) | > 50 µM | 30 µM – >100 µM |

| Cardiotoxicity | hERG Patch-clamp (IC50) | > 10 µM | 15 µM – 50 µM |

| Genotoxicity | Ames Test (S. typhimurium) | Negative | Negative |

| Metabolic Stability | Human Liver Microsomes (T½) | > 30 min | 20 min – 45 min |

| Acute Toxicity (MTD) | Murine (Oral, single dose) | > 100 mg/kg | 150 mg/kg – 300 mg/kg |

| Subchronic Toxicity | Rat (28-day repeated dose) | NOAEL > 30 mg/kg | Liver hypertrophy at >100 mg/kg |

Conclusion

N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide represents a structurally compelling scaffold with significant therapeutic potential. However, the presence of the 3-acetylphenyl group necessitates rigorous metabolic profiling to rule out the formation of reactive intermediates. By employing the self-validating protocols outlined in this guide—specifically the Glu/Gal mitochondrial shift assay and GSH trapping—drug development teams can accurately map the therapeutic index of this compound, ensuring a safe and data-driven transition into IND-enabling studies.

Sources

A Guide to the Crystal Structure Analysis of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide: A Keystone for Rational Drug Design

This technical guide provides a comprehensive overview of the methodologies and scientific reasoning behind the single-crystal X-ray diffraction (SC-XRD) analysis of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. This document is intended for researchers, scientists, and drug development professionals who are interested in the structural elucidation of novel pharmaceutical compounds. By detailing the experimental workflow, data interpretation, and the significance of the crystallographic data, we aim to provide a self-validating framework for the structural analysis of this and similar pyrazole carboxamide derivatives.

Introduction: The Significance of Pyrazole Carboxamides in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Pyrazole-containing molecules have been successfully developed as anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[2][3][4] The N-substituted pyrazole carboxamide moiety, in particular, has emerged as a critical pharmacophore. The carboxamide linkage provides a key hydrogen bonding motif that can facilitate strong and specific interactions with biological targets.

The specific compound of interest, N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, combines the established pyrazole carboxamide core with an acetylphenyl substituent. This acetyl group introduces an additional site for potential hydrogen bonding and other non-covalent interactions, making it a compelling candidate for further investigation in drug development programs. A precise understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogues.

The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[5][6][7] This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a molecule and its interactions with biological macromolecules.[8]

The fundamental principle of SC-XRD lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice.[5] When a single crystal is irradiated with a monochromatic X-ray beam, the scattered X-rays interfere constructively at specific angles, producing a unique diffraction pattern of spots.[7] The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal's unit cell.

Experimental Workflow: From Powder to Precision Structure

The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages involved in the analysis of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide.

Caption: Experimental workflow for the crystal structure analysis of a small molecule.

Synthesis and Crystallization: The Crucial First Step

The synthesis of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide would likely follow established methods for the formation of amide bonds.[9][10] A common route involves the coupling of 1-methyl-1H-pyrazole-4-carboxylic acid with 3-aminoacetophenone in the presence of a suitable coupling agent, such as EDC/HOBt.[11]

Protocol for Synthesis:

-

To a solution of 1-methyl-1H-pyrazole-4-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane or DMF), add equimolar amounts of 3-aminoacetophenone, a coupling agent (e.g., 1.1 equivalents of EDC), and a catalyst (e.g., 1.1 equivalents of HOBt).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

The crude product is then purified by column chromatography on silica gel.

Obtaining high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution of the purified compound is a common and effective technique.

Protocol for Crystallization:

-

Dissolve the purified N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to form a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

Monitor the container for the formation of well-defined, single crystals.

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[12] Modern diffractometers are typically equipped with a CCD or CMOS detector for efficient and accurate data collection.[12]

Protocol for Data Collection:

-

A suitable crystal is selected under a microscope and mounted on a cryoloop.

-

The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms.

-

The crystal is centered in the X-ray beam.

-

The unit cell parameters and crystal system are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

Structure Solution and Refinement: From Diffraction Data to a Molecular Model

The collected diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections. The corrected data is then used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.[13]

The initial atomic model is then refined against the experimental data using a least-squares minimization procedure.[13] This process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

Data Analysis and Interpretation: Unveiling the Molecular Architecture

The final refined crystal structure provides a wealth of information about the molecule's three-dimensional conformation and its interactions with neighboring molecules in the crystal lattice.

Molecular Geometry

A key aspect of the analysis is the examination of the molecule's internal geometry, including bond lengths, bond angles, and torsion angles. For N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, particular attention would be paid to:

-

The planarity of the pyrazole ring.

-

The dihedral angle between the pyrazole ring and the acetylphenyl ring. This angle will influence the overall shape of the molecule and its potential to fit into a binding pocket.

-

The conformation of the carboxamide linker.

Based on the crystal structures of similar compounds, it is expected that the pyrazole ring will be essentially planar.[13][14] The dihedral angle between the pyrazole and phenyl rings can vary, influencing the overall molecular conformation.[15]

Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. A thorough analysis of these interactions is crucial for understanding the crystal packing and can provide insights into how the molecule might interact with a biological target.

For N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, the following intermolecular interactions are anticipated:

-

N-H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen of the amide and the acetyl group are potential hydrogen bond acceptors. These interactions are likely to play a dominant role in the crystal packing, potentially forming dimers or extended chains.[13]

-

C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions involving the aromatic rings and the methyl group are also expected to contribute to the overall stability of the crystal lattice.[16]

Caption: Potential intermolecular interactions in the crystal structure.

Crystallographic Data Summary (Hypothetical)

The following table presents hypothetical but realistic crystallographic data for N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, based on published data for similar compounds.[13][14]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃N₃O₂ |

| Formula Weight | 243.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~14.1 |

| β (°) | ~105 |

| Volume (ų) | ~1170 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.38 |

| R-factor (R₁) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Conclusion: From Structure to Drug Discovery

A detailed crystal structure analysis of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide provides invaluable insights for the drug discovery process. The precise knowledge of its three-dimensional structure, conformational preferences, and intermolecular interactions can be used to:

-

Validate the synthetic product: Confirming the chemical connectivity and stereochemistry.

-

Inform SAR studies: Understanding how structural modifications affect biological activity.

-

Enable structure-based drug design: Providing a starting point for the design of new analogues with improved potency and selectivity.

-

Predict physicochemical properties: Such as solubility and crystal packing, which are important for drug formulation.

References

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

-

Koca, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Lee, J., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. PubMed. Retrieved from [Link]

-

Unknown. Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

Li, J., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Retrieved from [Link]

-

El-Salam, G. A., et al. (2010). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. PMC. Retrieved from [Link]

-

Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Retrieved from [Link]

-

Unknown. (Year). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

- Dhaduk, M. F., et al. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters, 11(2), 199-206.

-

Liu, X., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. Retrieved from [Link]

-

Unknown. (Year). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

-

Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. Retrieved from [Link]

-

Unknown. (2018). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

-

Hussain, A., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. Retrieved from [Link]

-

El-Shehry, M. F., et al. (2016). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. PMC. Retrieved from [Link]

-

El-Shehry, M. F., et al. (Year). Crystal structure of (E)-N-{[3-methyl-1- phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4- yl]methylidene}hydroxylamine. Academia.edu. Retrieved from [Link]

-

Wang, G., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 7. pulstec.net [pulstec.net]

- 8. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. jocpr.com [jocpr.com]

- 10. asianpubs.org [asianpubs.org]

- 11. cbijournal.com [cbijournal.com]

- 12. geo.umass.edu [geo.umass.edu]

- 13. 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (PDF) Crystal structure of (E)-N-{[3-methyl-1- phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4- yl]methylidene}hydroxylamine [academia.edu]

- 16. mdpi.com [mdpi.com]

Technical Application Note: Reconstitution and Handling of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide for In Vitro Cell Assays

Executive Summary

The transition of a small molecule from a lyophilized powder to a biologically active solute in a cell-based assay is a critical juncture in drug development. N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a hydrophobic synthetic compound. Improper solubilization protocols can lead to sub-visual precipitation, altered effective concentrations, and solvent-induced cytotoxicity. This guide provides a self-validating, step-by-step methodology to reconstitute this compound, ensuring maximum thermodynamic stability and assay reproducibility.

Physicochemical Properties & Solubility Profiling

Before initiating solubilization, it is imperative to understand the quantitative parameters of the target molecule. All calculations for molarity must be based on the precise molecular weight.

| Parameter | Value |

| Compound Name | N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide |

| CAS Number | 514854-79-6[1] |

| Molecular Weight | 243.26 g/mol [1] |

| Chemical Formula | C13H13N3O2 |

| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO, ≥ 99.9% purity) |

| Master Stock Concentration | 10 mM (Standard for high-throughput screening) |

| Max Final Assay DMSO | ≤ 0.1% (v/v) |

Formula for 10 mM Master Stock Preparation:

VolumeDMSO(μL)=243.26 g/mol×0.01 mol/LMassCompound(mg)×1000Causality in Solvent Selection & Handling

As a Senior Application Scientist, I emphasize that dissolving a hydrophobic pyrazole-carboxamide is not merely about achieving visual clarity; it is about maintaining molecular integrity. Every step in the protocol is driven by the following physical realities:

-

The Hygroscopic Threat: DMSO is highly hygroscopic. When exposed to ambient humidity, it rapidly absorbs water. For hydrophobic compounds, even trace amounts of water in the DMSO stock disrupt the solvation shell, leading to micro-precipitation and compound degradation over time[2]. This necessitates the strict use of anhydrous DMSO and single-use aliquots.

-

The "Aqueous Crash": Direct addition of a high-concentration DMSO stock into aqueous cell culture media creates localized zones of extreme polarity. The compound experiences a sudden shift in its solvent environment, causing it to rapidly precipitate (crash out) of solution[3]. This phenomenon leads to artificially low active concentrations (false negatives) and physical damage to cell monolayers.

-

Solvent-Induced Cytotoxicity: While DMSO is the universal solvent for small molecules, it is biologically active. Concentrations exceeding 1% (v/v) have been shown to induce caspase-independent neuronal death, alter cellular transcriptomes, and disrupt plasma membranes[4]. To ensure that observed phenotypic changes are driven by the pyrazole-4-carboxamide and not the solvent, final DMSO concentrations must be strictly capped at ≤ 0.1%.

Logical Workflows & Causality Diagrams

Workflow for the reconstitution and assay integration of the pyrazole-4-carboxamide.

Logical causality of DMSO handling errors leading to assay artifacts.

Step-by-Step Reconstitution Protocol

Phase 1: Master Stock Preparation (10 mM)

-

Thermal Equilibration : Remove the lyophilized vial of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide from cold storage. Place it in a desiccator at room temperature (RT) for 30 minutes before opening.

-

Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, permanently altering the compound's mass-to-molarity ratio and introducing water into the future DMSO stock.

-

-

Solubilization : Add the calculated volume of Anhydrous DMSO (≥ 99.9%) directly to the vial to achieve a 10 mM concentration.

-

Kinetic Agitation : Vortex vigorously for 30 to 60 seconds. If visual particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes. Do not use a heated bath, as thermal degradation may occur.

Phase 2: Cryopreservation & Aliquoting

-

Aliquoting : Dispense the 10 mM Master Stock into amber, low-bind microcentrifuge tubes in 20 µL to 50 µL single-use aliquots.

-

Storage : Store immediately at -20°C or -80°C.

-

Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Each thaw cycle draws condensation into the tube, which drastically reduces the solubility threshold of the compound over time[3].

-

Phase 3: Intermediate Dilution & Assay Integration

-

Thawing : Thaw a single aliquot at RT. Vortex briefly to ensure homogeneity.

-

Intermediate Dilution (100x) : Prepare a 100x intermediate working solution by diluting the 10 mM stock 1:100 in pre-warmed (37°C) assay buffer or culture media. Crucial Technique : Add the DMSO stock dropwise while continuously vortexing the media.

-

Causality: Continuous kinetic energy dissipates the localized DMSO gradient immediately, preventing the compound from experiencing the "aqueous crash"[3].

-

-

Final Assay Addition : Add 1 volume of the 100x intermediate solution to 99 volumes of the final cell culture well (e.g., 1 µL into 99 µL of cells). The final concentration is now 1 µM compound in 0.1% DMSO.

Self-Validating Quality Control System

A protocol is only as reliable as its internal validation mechanisms. To ensure the integrity of your assay, implement the following checks:

-

Pre-Assay Turbidity Check (Physical Validation) : Measure the Optical Density (OD) at 600 nm of the 100x intermediate dilution against a media-only blank. An OD600 > 0.05 indicates sub-visual micro-precipitation. If this occurs, the assay must be aborted, and a slower, stepwise dilution method must be employed.

-

Vehicle Control Baseline (Biological Validation) : Every assay plate must include a 0.1% DMSO vehicle control well. The viability of this control must be >95% compared to completely untreated cells. If viability drops below this threshold, it indicates solvent toxicity or media evaporation, which invalidates the compound's IC50 data[4].

References

-

ChemSrc. "CAS#:514854-79-6 | N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide." ChemSrc Database (2026).1

-

Galvao, J., et al. "Unexpected low-dose toxicity of the universal solvent DMSO." PubMed (2013). 4

-

Popa-Burke, I., et al. "Compound precipitation in high-concentration DMSO solutions." PubMed (2014). 3

-

Di, L., et al. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." PubMed (2009).2

Sources

- 1. CAS#:514854-79-6 | N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide | Chemsrc [chemsrc.com]

- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide HPLC analytical method development

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Authored by: A Senior Application Scientist

Introduction

The pyrazole ring system is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2][3]. N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a novel compound belonging to this class, and as with any potential therapeutic agent, its development and eventual manufacture require robust analytical methods to ensure its identity, purity, and strength. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy[4][5].

This document provides a comprehensive guide to the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. The approach detailed herein is systematic, grounded in scientific principles, and adheres to the guidelines set forth by the International Council for Harmonisation (ICH), particularly Q2(R2) for method validation[6][7][8]. This ensures the resulting method is "fit for purpose" and can be confidently implemented in a regulated environment for quality control and stability testing.

Analyte Characterization: A First Principles Approach

Prior to initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount.

Structure: N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

-

Key Functional Groups: Pyrazole ring, amide linkage, acetylphenyl group (aromatic ketone).

-

Inferred Properties: The presence of aromatic rings and a ketone group suggests strong UV absorbance. The amide and pyrazole moieties introduce polarity. The overall structure is that of a moderately non-polar compound, making it an ideal candidate for reversed-phase chromatography. The amide and pyrazole nitrogens may have pKa values that necessitate pH control of the mobile phase for consistent retention and peak shape. To ensure reproducible results, the mobile phase pH should be controlled at least 1.0-1.5 pH units away from the analyte's pKa[4].

Part 1: HPLC Method Development

The goal of method development is to achieve a specific, accurate, and robust separation of the target analyte from any potential impurities or degradants.

Materials and Instrumentation

-

Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV-Vis detector.

-

Chemicals and Reagents:

-

N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid (or other suitable buffer components like phosphate or acetate)

-

-

Column: A C18 stationary phase is a logical starting point for this type of analyte due to its versatility and wide applicability in reversed-phase HPLC[9][10]. A common dimension is 4.6 x 150 mm with a 5 µm particle size.

Experimental Protocol: Method Development Workflow